Physicochemical Profiling and Synthetic Methodologies of 2-Fluoro-3,3-diphenylacrylic Acid: A Technical Guide
Physicochemical Profiling and Synthetic Methodologies of 2-Fluoro-3,3-diphenylacrylic Acid: A Technical Guide
Executive Summary & Core Rationale
As drug discovery and advanced materials science increasingly rely on highly functionalized organofluorine compounds, 2-fluoro-3,3-diphenylacrylic acid (CAS: 15052-21-8) has emerged as a critical building block (1[1]). This compound integrates the unique electronic properties of an α -fluoroacrylate moiety with the severe steric bulk of a β,β -diphenyl substitution.
For application scientists, this molecule serves two primary functions:
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Bioisosteric Rigidification: It acts as a conformationally locked dipeptide isostere in peptidomimetic drug design.
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Tuned Electrophilicity: It functions as a highly selective, sterically shielded Michael acceptor for covalent enzyme inhibition.
This whitepaper details the physicochemical causality, structural characterization, and self-validating synthetic protocols required to successfully synthesize and deploy this compound in advanced research settings.
Physicochemical & Structural Properties
The introduction of a fluorine atom at the α -position of an acrylic acid core fundamentally alters its acid-base chemistry and electronic distribution. Standard acrylic acid has a pKa of 4.25, whereas the simplest fluorinated analog, 2-fluoroacrylic acid (CAS: 430-99-9), exhibits a significantly lower pKa of 2.55 at 25°C (2[2]).
Causality of Acidity: The strong inductive electron-withdrawing effect (-I effect) of the highly electronegative fluorine atom stabilizes the carboxylate anion, drastically decreasing the pKa (3[3]). In 2-fluoro-3,3-diphenylacrylic acid, this electronic effect is maintained, while the twin phenyl rings introduce massive steric hindrance, forcing the molecule into a rigid, non-planar conformation that is highly valuable for fitting into deep, hydrophobic biological pockets.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Fluoro-3,3-diphenylacrylic acid |
| CAS Number | 15052-21-8 |
| Molecular Formula | C₁₅H₁₁FO₂ |
| Molecular Weight | 242.25 g/mol |
| Estimated pKa | ~2.55 - 2.68 (Extrapolated from α -fluoro analogs) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 3 |
Synthetic Methodology: Horner-Wadsworth-Emmons (HWE) Olefination
Synthesizing highly substituted α -fluoroacrylates via standard Perkin or Knoevenagel condensations often results in poor yields due to the extreme steric hindrance of the ketone (benzophenone). As an expert workaround, the Horner-Wadsworth-Emmons (HWE) Olefination utilizing triethyl 2-fluoro-2-phosphonoacetate is the gold standard. The formation of a highly reactive phosphonate carbanion provides the necessary thermodynamic driving force to overcome the steric barrier of the diphenyl substitution.
Step-by-Step Experimental Protocol
Phase 1: Olefination (Ester Formation)
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Carbanion Generation: In an oven-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
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Phosphonate Addition: Add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) dropwise.
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Self-Validation Check: The immediate evolution of H₂ gas visually confirms the irreversible deprotonation and formation of the fluorinated carbanion.
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Ketone Coupling: Dissolve benzophenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.
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Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 12–24 hours.
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Causality: Benzophenone is highly sterically hindered. Refluxing provides the activation energy required for the nucleophilic attack and the subsequent cycloelimination of the oxaphosphetane intermediate.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate ethyl 2-fluoro-3,3-diphenylacrylate.
Phase 2: Saponification (Free Acid Isolation) 6. Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4–6 hours.
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Self-Validation Check: Monitor via TLC. The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms complete hydrolysis.
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Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.
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Isolation: Extract the precipitated free acid with EtOAc. Dry, concentrate, and recrystallize from an ethanol/water gradient to yield pure 2-fluoro-3,3-diphenylacrylic acid .
Experimental workflow for the synthesis of 2-fluoro-3,3-diphenylacrylic acid via HWE Olefination.
Mechanistic Pathway
The HWE reaction relies on the formation of a transient 4-membered ring. The electron-withdrawing fluorine atom stabilizes the initial carbanion, making it an excellent nucleophile. Upon attacking the carbonyl carbon of benzophenone, an oxaphosphetane intermediate is formed. The high oxophilicity of phosphorus drives the irreversible cycloelimination, yielding the desired fluoroalkene and a water-soluble dialkyl phosphate by-product.
Mechanistic progression of the Horner-Wadsworth-Emmons olefination pathway.
Analytical Characterization
To ensure the structural integrity of the synthesized batch, multi-nuclear NMR is required.
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¹⁹F NMR (CDCl₃, 376 MHz): The most critical diagnostic tool. The α -fluorine atom typically resonates as a singlet between -110 to -125 ppm. Because the β -carbon is fully substituted with phenyl rings, there is no vinylic proton to cause primary splitting.
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¹³C NMR (CDCl₃, 100 MHz): The spectrum will exhibit massive carbon-fluorine spin-spin coupling. The α -carbon will appear as a doublet with a primary coupling constant ( 1JCF ) of approximately 250 Hz. The adjacent carboxyl carbon will show a secondary coupling ( 2JCF ) of ~30 Hz.
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¹H NMR (CDCl₃, 400 MHz): The spectrum will be devoid of alkene protons. Only the complex multiplets of the 10 aromatic protons (7.2 – 7.5 ppm) and the broad singlet of the carboxylic acid proton (>11.0 ppm) will be visible.
Applications in Drug Development & Materials Science
Targeted Covalent Inhibitors (TCIs): While α -fluoroacrylic acids are known Michael acceptors, the β,β -diphenyl substitution in this specific molecule acts as a severe steric shield. This prevents indiscriminate attack by abundant cellular nucleophiles like glutathione. Consequently, this moiety can be engineered into highly specific covalent inhibitors that only react when perfectly oriented within an enzyme's active site that can accommodate the bulky diphenyl group. Similar α -fluorocinnamic acid derivatives are utilized extensively in enzyme inhibition assays, such as Phenylalanine Ammonia-Lyase (PAL) inhibition (4[4]).
Advanced Polymer Systems: Beyond pharmaceuticals, fluorinated acrylic acids are heavily utilized in the synthesis of cross-linked amphiphilic copolymers and hydrogels. Poly( α -fluoroacrylic acid) derivatives demonstrate exceptional stability, altered refractive indices, and unique ion-binding capacities used in medical therapies like hyperkalemia treatments (5[5]).
References
- Google Patents (US6491903B1). "Particles comprising amphiphilic copolymers.
- Google Patents (EP2957286B1). "Compositions comprising crosslinked cation exchange polymers and use in treating hyperkalemia.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP2957286B1 - Compositions comprising crosslinked cation exchange polymers and use in treating hyperkalemia - Google Patents [patents.google.com]
- 4. alpha-Fluorocinnamic acid | 20397-61-9 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
